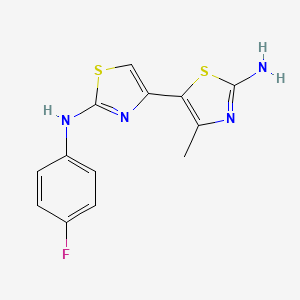![molecular formula C17H19NOS2 B5854965 3-[(4-methylphenyl)thio]-N-[3-(methylthio)phenyl]propanamide](/img/structure/B5854965.png)
3-[(4-methylphenyl)thio]-N-[3-(methylthio)phenyl]propanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-[(4-methylphenyl)thio]-N-[3-(methylthio)phenyl]propanamide, also known as MPTP, is a chemical compound that has been extensively studied for its potential applications in scientific research. MPTP is a thioamide derivative that has been shown to exhibit a variety of biochemical and physiological effects, making it a valuable tool for investigating the mechanisms of various biological processes.
Mecanismo De Acción
3-[(4-methylphenyl)thio]-N-[3-(methylthio)phenyl]propanamide's mechanism of action involves its ability to interact with specific biological targets, leading to changes in cellular signaling pathways and physiological processes. The compound has been shown to modulate the activity of ion channels, such as the voltage-gated sodium channel, and to activate certain receptors, including the GABA-A receptor.
Biochemical and Physiological Effects
3-[(4-methylphenyl)thio]-N-[3-(methylthio)phenyl]propanamide has been shown to exhibit a variety of biochemical and physiological effects, including anticonvulsant, analgesic, and anti-inflammatory properties. The compound has also been shown to have neuroprotective effects, potentially making it a valuable tool for investigating the mechanisms of neurodegenerative diseases such as Parkinson's disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
3-[(4-methylphenyl)thio]-N-[3-(methylthio)phenyl]propanamide's versatility and ability to interact with a variety of biological targets make it a valuable tool for investigating a wide range of biological processes. However, the compound's potential toxicity and limited solubility in aqueous solutions may limit its use in certain experiments.
Direcciones Futuras
Future research on 3-[(4-methylphenyl)thio]-N-[3-(methylthio)phenyl]propanamide could focus on further elucidating its mechanisms of action and identifying additional biological targets. The compound could also be used in the development of new therapeutic agents for the treatment of neurological and psychiatric disorders. Additionally, the synthesis and modification of 3-[(4-methylphenyl)thio]-N-[3-(methylthio)phenyl]propanamide derivatives could lead to the development of compounds with improved pharmacological properties and reduced toxicity.
Métodos De Síntesis
3-[(4-methylphenyl)thio]-N-[3-(methylthio)phenyl]propanamide can be synthesized using a variety of methods, including the reaction of 4-methylthiobenzaldehyde with 3-methylthiophenylpropanoic acid in the presence of a reducing agent such as sodium borohydride. Other methods involve the use of thionyl chloride and thioamides to produce the desired compound.
Aplicaciones Científicas De Investigación
3-[(4-methylphenyl)thio]-N-[3-(methylthio)phenyl]propanamide has been widely used in scientific research due to its ability to interact with a variety of biological targets, including enzymes, receptors, and ion channels. The compound has been shown to inhibit the activity of certain enzymes, such as acetylcholinesterase and butyrylcholinesterase, which are involved in the breakdown of neurotransmitters in the brain.
Propiedades
IUPAC Name |
3-(4-methylphenyl)sulfanyl-N-(3-methylsulfanylphenyl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19NOS2/c1-13-6-8-15(9-7-13)21-11-10-17(19)18-14-4-3-5-16(12-14)20-2/h3-9,12H,10-11H2,1-2H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OWNSAILMFHKQGG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)SCCC(=O)NC2=CC(=CC=C2)SC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19NOS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[(4-methylphenyl)sulfanyl]-N-[3-(methylsulfanyl)phenyl]propanamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-[(3,5-dimethylphenoxy)methyl]-3-(4-methylphenyl)-1,2,4-oxadiazole](/img/structure/B5854886.png)

![2-(5-{[(4-methylphenyl)thio]methyl}-1,2,4-oxadiazol-3-yl)pyridine](/img/structure/B5854894.png)



![N-[(2-hydroxy-3-quinolinyl)methyl]-N-methylacetamide](/img/structure/B5854921.png)


![2-{[4-(phenoxymethyl)benzoyl]amino}benzamide](/img/structure/B5854943.png)



![4-methoxy-N-[2-(4-morpholinylmethyl)benzyl]benzenesulfonamide](/img/structure/B5854984.png)